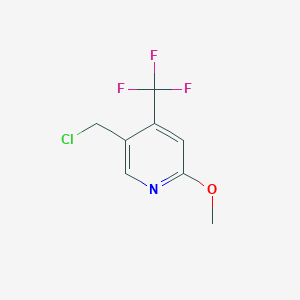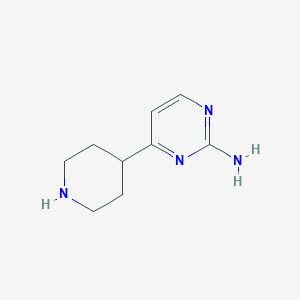
4-(Piperidin-4-yl)pyrimidin-2-amine
Übersicht
Beschreibung
“4-(Piperidin-4-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed in several studies . For example, one study discusses the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For instance, one study discusses how compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . For example, one study provides the melting point and NMR data for a related compound .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
4-(Piperidin-4-yl)pyrimidin-2-amine derivatives have shown notable antibacterial activity. In particular, the synthesis of these compounds using microwave-assisted methods has been effective. This method yielded compounds such as 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine and its derivatives, which were screened for their antibacterial properties, demonstrating potential uses in the development of new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Kinase Inhibitors
This compound plays a key role in the synthesis of kinase inhibitors. Specifically, its derivatives have been utilized in the creation of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a crucial intermediate in this process, highlights the compound's importance in the development of targeted cancer therapies (Zhang et al., 2009).
GPR119 Agonist Development
A novel series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been developed as GPR119 agonists. This discovery is significant in the treatment of metabolic disorders, as GPR119 is a G protein-coupled receptor involved in glucose homeostasis and lipid metabolism. Such compounds have shown promise in enhancing insulin secretion and effectively reducing plasma glucose levels in diabetic models (Kubo et al., 2021).
Cancer Research and Therapeutics
Derivatives of this compound have been evaluated for their anti-cancer potential. For example, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for their anti-angiogenic and DNA cleavage properties, which are crucial in the development of new cancer therapeutics (Kambappa et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-(Piperidin-4-yl)pyrimidin-2-amine are Protein Kinase B (PKB or Akt) and Polo-like kinase 4 (PLK4) . PKB is a key component of intracellular signaling pathways regulating growth and survival , while PLK4 is a master regulator of centriole duplication, crucial for maintaining genome integrity .
Mode of Action
This compound interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component in PKB signaling . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . In the case of PLK4, the compound displayed high inhibitory activity and presented excellent antiproliferative activity against breast cancer cells .
Eigenschaften
IUPAC Name |
4-piperidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWKNCWEOCFRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


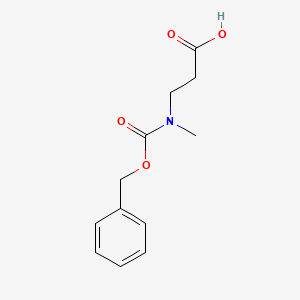
![{Thieno[2,3-c]pyridin-2-yl}methanol](/img/structure/B3222080.png)
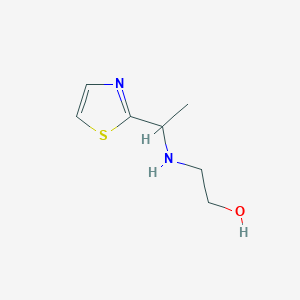

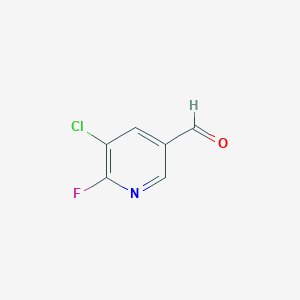
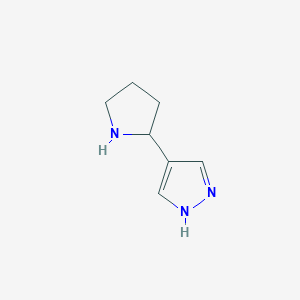
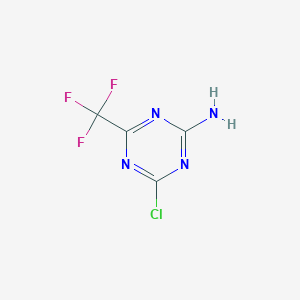
![2-Trifluoromethyl-imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3222129.png)

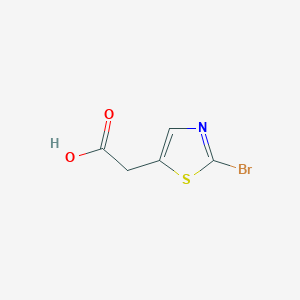
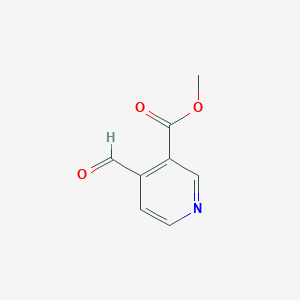

![7-Chloro-5-methyl-thieno[3,2-b]pyridine](/img/structure/B3222184.png)
